Copper(I)acetylacetonate

Catalog No.
S13659948
CAS No.
M.F
C5H7CuO2
M. Wt
162.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(I)acetylacetonate

Product Name

Copper(I)acetylacetonate

IUPAC Name

copper(1+);pentane-2,4-dione

Molecular Formula

C5H7CuO2

Molecular Weight

162.65 g/mol

InChI

InChI=1S/C5H7O2.Cu/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1

InChI Key

KKBQOLVWHMQICV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[CH-]C(=O)C.[Cu+]

Copper(I) acetylacetonate is a coordination compound with the chemical formula Cu(C5_5H7_7O2_2). In this compound, copper exists in the +1 oxidation state and is coordinated by acetylacetonate ligands, which are derived from acetylacetone. This compound is recognized for its stability and unique properties, making it valuable in various chemical applications, particularly in catalysis and materials science. The structure of copper(I) acetylacetonate typically features a tetrahedral geometry around the copper ion, contributing to its reactivity and interaction with other chemical species.

  • Oxidation: It can be oxidized to form copper(II) acetylacetonate. This reaction often occurs in the presence of oxygen or other oxidizing agents.
  • Reduction: Under specific conditions, copper(I) acetylacetonate can be reduced back to metallic copper, typically using reducing agents such as hydrogen gas or hydrazine.
  • Substitution Reactions: The acetylacetonate ligands can be substituted by other ligands (e.g., phosphines or amines), allowing for the formation of various copper complexes.

Research has indicated that copper(I) acetylacetonate exhibits potential biological activities, particularly antimicrobial properties. Studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for applications in biomedicine and agriculture. Its role in drug delivery systems is also being explored due to its ability to form stable complexes with various therapeutic agents .

Copper(I) acetylacetonate can be synthesized through several methods:

  • Reaction with Copper(I) Chloride: A common synthesis route involves reacting copper(I) chloride with acetylacetone in the presence of a base. The general reaction can be summarized as follows:
    CuCl+C5H8O2+BaseCu C5H7O2)+HCl\text{CuCl}+\text{C}_5\text{H}_8\text{O}_2+\text{Base}\rightarrow \text{Cu C}_5\text{H}_7\text{O}_2)+\text{HCl}
  • Industrial Production: In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity. Control over reaction conditions such as temperature and solvent choice is critical to maintaining the stability of the copper(I) ion during synthesis.

Copper(I) acetylacetonate finds extensive applications across various fields:

  • Catalysis: It serves as an effective catalyst in organic synthesis and polymerization reactions, particularly in processes requiring mild conditions.
  • Material Science: The compound is used in the production of advanced materials and coatings due to its unique electronic and optical properties.
  • Nanotechnology: It is employed as a precursor for synthesizing nanoparticles, which have applications in electronics and medicine.
  • Biomedicine: Its potential antimicrobial activity makes it a candidate for use in medical devices and treatments .

Studies on the interactions of copper(I) acetylacetonate with other compounds have revealed insights into its reactivity and potential applications. For instance, research has shown that it can effectively catalyze reactions involving azides and alkynes, demonstrating its utility in click chemistry protocols. Additionally, investigations into its behavior under varying environmental conditions have highlighted its stability and reactivity patterns, which are crucial for optimizing its use in industrial applications .

Copper(I) acetylacetonate shares similarities with several other metal acetylacetonates. Here is a comparison highlighting its uniqueness:

CompoundMetal Oxidation StateNotable Properties
Copper(II) acetylacetonate+2More stable but less reactive than Copper(I).
Nickel(II) acetylacetonate+2Exhibits different catalytic properties.
Cobalt(II) acetylacetonate+2Known for its complex formation abilities.

Uniqueness: The primary distinction of copper(I) acetylacetonate lies in its +1 oxidation state, which imparts different reactivity compared to its +2 counterpart. This characteristic makes it particularly advantageous for specific catalytic and synthetic applications where lower oxidation states are preferred .

The exploration of copper(I) acetylacetonate began as an extension of research into transition metal acetylacetonates, which gained prominence in the mid-20th century for their stability and versatility in coordination chemistry. While copper(II) acetylacetonate was first characterized in the 1950s, the +1 oxidation state variant remained understudied until advancements in phosphine ligand chemistry enabled its synthesis. Early attempts to stabilize copper(I) with acetylacetonate ligands faced challenges due to the propensity of Cu(I) to disproportionate in solution.

A breakthrough occurred in the early 2000s when researchers successfully synthesized copper(I) acetylacetonate using phosphine-based ligands to stabilize the metal center. For example, the reaction of copper powder with bis(2-diphenylphosphinophenyl) ether and acetylacetone yielded a tetrahedral Cu(I) complex where the acac⁻ anion compensates the metal’s charge. This discovery underscored the role of auxiliary ligands in modulating the reactivity and stability of copper(I) complexes.

Fundamental Chemical Properties

Molecular Structure and Bonding

Copper(I) acetylacetonate adopts a tetrahedral geometry, as revealed by X-ray crystallography. The Cu⁺ ion coordinates with two oxygen atoms from the acetylacetonate ligand and two phosphorus atoms from phosphine ligands (e.g., $$ \text{(PPh}3\text{)}2\text{O} $$), resulting in a distorted tetrahedral arrangement (Fig. 1). Key bond lengths include:

  • $$ \text{Cu–O} $$: 2.044–2.056 \, \text{Å}
  • $$ \text{Cu–P} $$: 2.2426–2.2666 \, \text{Å}

This geometry contrasts sharply with the square-planar structure of copper(II) acetylacetonate, highlighting the oxidation-state-dependent coordination preferences of copper.

Table 1: Structural Comparison of Copper Acetylacetonates

PropertyCopper(I) AcetylacetonateCopper(II) Acetylacetonate
Oxidation State+1+2
GeometryTetrahedralSquare Planar
Cu–O Bond Length (Å)2.044–2.0561.92–1.98
Representative Formula$$ \text{Cu}\text{(PPh}3\text{)}2\text{O} $$$$ \text{Cu}(\text{acac})_2 $$

Synthesis and Stability

Copper(I) acetylacetonate is synthesized via ligand-assisted reduction or direct coordination of Cu⁺ with acetylacetonate in non-aqueous media. A representative method involves:

  • Reacting copper powder with bis(2-diphenylphosphinophenyl) ether in acetonitrile.
  • Adding acetylacetone to the mixture under inert conditions.
  • Isolating the product via filtration and recrystallization.

The phosphine ligands prevent disproportionation ($$ 2\text{Cu}^+ \rightarrow \text{Cu}^{0} + \text{Cu}^{2+} $$) by stabilizing the Cu⁺ center through strong σ-donation.

Chemical Reactivity and Applications

Copper(I) acetylacetonate serves as a precursor in catalytic cycles, particularly in:

  • Click Chemistry: Facilitates azide-alkyne cycloadditions due to its ability to transiently store and transfer electrons.
  • Photoluminescent Materials: Exhibits tunable emission properties when integrated into metal-organic frameworks (MOFs).
  • Polymerization Catalysis: Modulates radical initiation in acrylic adhesives and silicone rubbers.

Laboratory-Scale Synthesis Techniques

Reduction-Based Routes from Copper(II) Precursors

The synthesis of copper(I) acetylacetonate through reduction-based methodologies represents one of the most established approaches in coordination chemistry [1]. These methods typically involve the reduction of copper(II) precursors in the presence of acetylacetone under controlled conditions to yield the desired copper(I) complex [2].

Triphenylphosphine-mediated reduction has emerged as a particularly effective methodology for synthesizing copper(I) acetylacetonate complexes [1]. The process involves treating copper(II) acetylacetonates with triphenylphosphine in ethanolic solution, which yields complexes of formulae containing the reduced copper(I) center [1]. Previous investigators have utilized metathetical reactions of copper(I) chloride complexes with thallium(I) acetylacetonate, but the triphenylphosphine reduction method described provides considerably more convenience than these alternative synthetic approaches [1].

The reduction mechanism involves the ability of tertiary phosphines to reduce copper(II) salts in solution, which is directly related to the phosphine oxidation-reduction potential and the stability of the original copper(II) salt [1]. Substituted acetylacetonate ligands are poorer donors than the acetylacetonate anion and hence form weaker complexes with copper(II), making them more susceptible to reduction [1].

Research has demonstrated that copper(II) nitrate can be effectively reduced in hot ethanol by bis(diphenylphosphino)ethane (DPPE), followed by addition of hexane to yield colorless crystals of the reduced copper(I) complex [1]. The reduction process typically requires careful temperature control, with reactions conducted at temperatures ranging from 60 to 90 degrees Celsius under constant stirring conditions [3].

The reduction-based synthesis methodology offers several advantages, including high yields and the ability to produce complexes with controlled stoichiometry [1]. However, the process requires careful monitoring to prevent over-reduction or decomposition of the desired product [1].

Direct Coordination of Acetylacetone with Copper(I) Salts

Direct coordination methodologies represent an alternative approach for synthesizing copper(I) acetylacetonate complexes . These methods involve the direct reaction of copper(I) salts with acetylacetone in the presence of appropriate bases to facilitate complex formation .

The synthesis typically involves dissolving copper(I) chloride in an appropriate solvent such as ethanol, followed by the addition of acetylacetone to the solution . The introduction of a base, such as sodium hydroxide, facilitates the formation of the copper(I) acetylacetonate complex through deprotonation of the acetylacetone ligand . The reaction mixture is then stirred and heated to promote the reaction, followed by cooling to precipitate the product .

Research has shown that copper(I) acetylacetonate can be synthesized through the reaction of copper(I) chloride with acetylacetone in the presence of a base . The reaction typically involves dissolution of copper(I) chloride in ethanol, addition of acetylacetone to the solution, and introduction of sodium hydroxide to facilitate complex formation . The process requires careful control of reaction conditions to ensure high yield and purity of the product .

The direct coordination approach offers advantages in terms of simplicity and straightforward reaction conditions . The method typically produces complexes where the copper ion exists in the +1 oxidation state, coordinated with acetylacetonate ligands in a tetrahedral geometry around the copper center . This coordination environment contributes to the stability and unique reactivity properties of the resulting complex .

Temperature control is critical in direct coordination synthesis, with optimal reaction temperatures typically maintained between 30 and 75 degrees Celsius [6]. The reaction is often carried out in the absence of organic solvents to minimize environmental impact and reduce production costs [6].

Industrial Production Protocols

Industrial production of copper(I) acetylacetonate follows scaled-up versions of laboratory methodologies, with careful attention to process optimization and quality control . The industrial synthesis methods are similar to laboratory-scale preparations but are designed to accommodate larger quantities while maintaining high yield and product purity .

The industrial process typically involves careful control of reaction conditions to ensure consistent product quality . Large-scale production requires specialized equipment capable of handling the exothermic nature of the synthesis reactions while maintaining precise temperature and pressure control [7]. The chelation of copper ions by acetylacetone molecules under controlled conditions results in the formation of stable complexes suitable for industrial applications [7].

Industrial production protocols emphasize the importance of using water as a solvent to eliminate pollution from organic solvents [3]. The process typically employs protonic acids such as hydrochloric acid, sulfuric acid, or phosphoric acid as catalysts, with protonic bases including sodium hydroxide, potassium hydroxide, or ammonia water for pH regulation [3]. The molar ratio of copper oxide to acetylacetone is maintained at 1.0:2.0 to 1.0:2.4 to optimize acetylacetone usage and minimize production costs [3].

The industrial synthesis process typically achieves yields greater than 95 percent with product purities exceeding 98 percent [3]. The process involves heating reaction mixtures to temperatures between 60 and 90 degrees Celsius, with pH control between 1.0 and 3.0 during the initial reaction phase [3]. Subsequent pH adjustments to 5.0-7.0 and finally 8.0-9.0 promote complete reaction and product separation [3].

Quality control measures in industrial production include continuous monitoring of reaction parameters, regular sampling for compositional analysis, and adherence to standardized purification protocols [7]. The industrial process benefits from economies of scale while maintaining the environmental advantages of using aqueous reaction media [3].

Purification and Isolation Strategies

Purification and isolation of copper(I) acetylacetonate require specialized techniques to maintain product integrity while removing impurities and reaction byproducts [8]. The purification process typically begins with filtration to separate the solid product from the reaction mixture [3].

The standard purification protocol involves cooling the reaction solution to room temperature, followed by placement in an ice water bath to promote crystallization [3]. Filtration separation of the copper acetylacetonate product is performed using suction filtration, followed by washing with cold distilled water until the washings become colorless [3]. The product is then dried under vacuum or in an oven at controlled temperatures [3].

Recrystallization represents a critical purification step for obtaining high-purity copper(I) acetylacetonate [9]. The process typically involves dissolution of the crude product in an appropriate solvent, followed by controlled cooling to promote crystal formation [9]. Common recrystallization solvents include methanol, petroleum ether, and other organic solvents depending on the specific complex being purified [10].

The recrystallization process requires careful temperature control and may involve multiple cycles to achieve the desired purity level [11]. Slow evaporation techniques can be employed as an alternative crystallization method, with timing being critical to prevent complete solvent evaporation [9]. The process typically involves placing the concentrated solution in a small glass vial with loosely fitted caps or perforated covers to control evaporation rate [9].

Drying protocols for copper(I) acetylacetonate typically involve vacuum desiccation or controlled heating under inert atmospheres [11]. Drying temperatures are generally maintained below 75 degrees Celsius to prevent thermal decomposition [11]. The drying process may involve applying vacuum and reducing vapor pressure through inert gas flow to remove free water and obtain the dried product [11].

Advanced purification techniques may include column chromatography or specialized washing procedures depending on the specific impurities present [12]. The purification process must be designed to maintain the integrity of the copper(I) oxidation state while effectively removing unwanted byproducts [12].

ParameterTypical RangeOptimal Conditions
Reaction Temperature60-90°C75°C
pH Range (Initial)1.0-3.02.0
pH Range (Final)8.0-9.08.5
Drying Temperature<75°C50°C
Yield>95%97-98%
Product Purity>98%98.8%

X-Ray Diffraction Analysis of Coordination Geometry

X-ray diffraction analysis provides fundamental insights into the crystallographic structure and coordination geometry of Copper(I)acetylacetonate. The compound exhibits characteristic diffraction patterns that reveal its three-dimensional atomic arrangement and molecular packing within the crystal lattice [1] [2].

The crystallographic analysis demonstrates that Copper(I)acetylacetonate adopts a tetrahedral coordination geometry around the central copper ion, which is typical for copper(I) complexes with d10 electronic configuration [3] [4]. This tetrahedral arrangement results from the coordination of the copper(I) center with two bidentate acetylacetonate ligands, creating four Cu-O coordination bonds with bond angles approximating the ideal tetrahedral angle of 109.5 degrees [3].

The unit cell parameters determined through single-crystal X-ray diffraction reveal that the compound crystallizes in the monoclinic crystal system with space group P21/n, which is commonly observed for acetylacetonate complexes [2]. The unit cell dimensions include lattice parameters of a = 10.279 ± 0.002 Å, b = 4.633 ± 0.0009 Å, and c = 11.311 ± 0.002 Å, with a unit cell volume of 538.17 ± 0.18 ų [2]. The monoclinic angle β measures 92.43 ± 0.03°, indicating a slight deviation from orthogonal geometry [2].

Bond length analysis reveals that the average Cu-O bond distance in Copper(I)acetylacetonate measures 2.29 ± 0.01 Å, which represents the largest reported Cu-O bond lengths for tetrahedral copper complexes [5]. This elongated bond distance reflects the unique electronic structure of the copper(I) center and its interaction with the acetylacetonate ligands. The coordination geometry exhibits distortion from ideal tetrahedral symmetry due to the chelating nature of the acetylacetonate ligands and crystal packing effects.

The structural analysis indicates that the compound contains two formula units per unit cell (Z = 2) with a calculated density of approximately 1.52 g/cm³ [3] [2]. The refinement of the crystal structure yields an R-factor of 0.046, indicating good agreement between observed and calculated structure factors [2]. Temperature-dependent studies conducted at 100 ± 2 K provide enhanced resolution of atomic positions and thermal parameters [2].

Spectroscopic Characterization Techniques

The spectroscopic characterization of Copper(I)acetylacetonate employs multiple complementary techniques that provide detailed information about electronic structure, magnetic properties, and vibrational modes. These spectroscopic methods collectively establish comprehensive understanding of the molecular structure and bonding characteristics.

X-Ray Photoelectron Spectroscopy (XPS) Studies

X-ray photoelectron spectroscopy provides detailed information about the electronic structure and oxidation states within Copper(I)acetylacetonate through analysis of core-level binding energies. The XPS characterization reveals distinctive spectral features that enable identification of chemical environments and bonding interactions [6] [7].

The copper 2p XPS spectrum of Copper(I)acetylacetonate exhibits characteristic triple-peak features for both 2p3/2 and 2p1/2 components, which resemble similar patterns observed in other copper acetylacetonate complexes [6] [7]. The main Cu 2p3/2 peak appears at a binding energy of 932.8 ± 0.2 eV, corresponding to the well-screened final state (2p5/3d10L), where L denotes a ligand hole [6] [7]. This primary peak represents the dominant electronic configuration following photoelectron emission.

Two satellite peaks accompany the main Cu 2p3/2 peak at binding energies of 941.2 ± 0.3 eV and 943.8 ± 0.3 eV, corresponding to bonding and antibonding states between well-screened and poorly screened configurations (2p5/3d9) [6] [7]. These satellite features arise from strong hybridization between oxygen 2p and carbon 2p orbitals within the acetylacetonate ligands, creating complex final-state configurations [7].

The Cu 2p1/2 region displays analogous triple-peak structure with the main peak at 952.6 ± 0.2 eV and satellite peaks at 961.0 ± 0.3 eV and 963.6 ± 0.3 eV [6] [7]. The spin-orbit splitting between Cu 2p3/2 and Cu 2p1/2 peaks measures approximately 19.8 eV, consistent with theoretical predictions for copper compounds [8].

Oxygen 1s spectra reveal binding energies at 531.2 ± 0.2 eV, characteristic of Cu-O coordination bonds within the acetylacetonate ligands [9] [10]. This binding energy reflects the electron density distribution around oxygen atoms engaged in metal-ligand coordination. Carbon 1s spectra display multiple components corresponding to different carbon environments: methyl groups at 285.35 ± 0.15 eV, carbonyl/enolate carbons at 288.34 ± 0.20 eV, and backbone CH carbons at 284.8 ± 0.2 eV [9] [10].

Electron Paramagnetic Resonance (EPR) Investigations

Electron paramagnetic resonance spectroscopy provides critical information about the magnetic properties and electronic structure of Copper(I)acetylacetonate, particularly regarding unpaired electrons and their interactions with nuclear spins. EPR investigations reveal detailed parameters that characterize the local magnetic environment of the copper center [11] [12].

The EPR spectrum of Copper(I)acetylacetonate exhibits characteristic axial symmetry with distinct g-values reflecting the electronic environment around the copper ion [12] [13]. The principal g-tensor components measure gx = 2.042 ± 0.005, gy = 2.058 ± 0.005, and gz = 2.225 ± 0.008, yielding an average g-value of 2.108 ± 0.006 [12] [14]. These values indicate significant deviation from the free electron g-value (2.0023), reflecting strong spin-orbit coupling effects characteristic of copper complexes.

Hyperfine coupling interactions provide information about electron-nuclear spin interactions between unpaired electrons and copper nuclei. The hyperfine coupling constants exhibit anisotropic behavior with Ax = 15.2 ± 1.0 MHz, Ay = 18.5 ± 1.2 MHz, and Az = 165.8 ± 2.5 MHz, resulting in an average hyperfine coupling of 66.5 ± 1.6 MHz [13] [15]. The large anisotropy in hyperfine coupling reflects the directional nature of the copper d-orbital interactions with the acetylacetonate ligands.

Temperature-dependent EPR studies conducted at liquid nitrogen temperature (77 K) enhance spectral resolution and provide detailed analysis of magnetic interactions [12] [13]. Room temperature measurements in chloroform solution yield linewidths of 8.5 ± 0.5 Gauss, indicating moderate electron relaxation rates [15]. The EPR parameters show strong dependence on solvent environment, with variations in both g-values and hyperfine coupling constants observed across different solvents [16] [14].

The coordination environment analysis through EPR reveals axial coordination geometry consistent with X-ray diffraction results [16] [14]. Solvent effects on EPR parameters demonstrate the influence of external coordination on the electronic structure, with basic solvents producing more pronounced changes in hyperfine coupling constants compared to electronic g-tensors [12] [14].

Infrared (IR) and Raman Spectral Signatures

Infrared and Raman spectroscopy provide complementary vibrational information that elucidates the molecular structure, bonding characteristics, and coordination environment of Copper(I)acetylacetonate. These techniques reveal characteristic spectral signatures associated with specific functional groups and metal-ligand interactions [17] [18].

The infrared spectrum exhibits strong absorptions in the 1700-1500 cm⁻¹ region corresponding to coupled C=O and C=C stretching modes within the acetylacetonate chelate rings [17] [19]. Multiple peaks at 1577 ± 3 cm⁻¹, 1553 ± 3 cm⁻¹, and 1530 ± 3 cm⁻¹ indicate the presence of different C=C stretching vibrations within the coordinated ligands [17] [19]. These frequencies reflect the electron delocalization within the chelate rings and the influence of metal coordination on ligand electronic structure.

C-H stretching vibrations appear at 2922 ± 5 cm⁻¹, characteristic of methyl group vibrations within the acetylacetonate ligands [17] [20]. C-H bending modes occur at 1414 ± 5 cm⁻¹ and 1355 ± 5 cm⁻¹, providing information about the conformational arrangements of the methyl substituents [17] [19]. These vibrational frequencies demonstrate the preservation of ligand structural integrity upon coordination to the copper center.

Metal-ligand vibrational modes provide direct evidence of coordination bonding between copper and acetylacetonate ligands. Cu-O stretching vibrations appear at 825 ± 15 cm⁻¹ and 508 ± 20 cm⁻¹, reflecting the strength and character of the metal-oxygen coordinate bonds [18] [21]. Cu-O bending modes occur at lower frequencies around 290 ± 25 cm⁻¹, indicating the flexibility of the coordination bonds [18].

Raman spectroscopy reveals complementary vibrational information with strong bands corresponding to C-C stretching modes within the ligand backbone at 1020 ± 10 cm⁻¹ and 937 ± 10 cm⁻¹ [18] [19]. Ring deformation modes appear as weak Raman bands at 460 ± 20 cm⁻¹, providing information about the skeletal vibrations of the chelate rings [18]. The Raman spectrum enhances detection of symmetric vibrational modes that may be weak or absent in infrared spectra.

Hydrogen Bond Acceptor Count

3

Exact Mass

161.974202 g/mol

Monoisotopic Mass

161.974202 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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